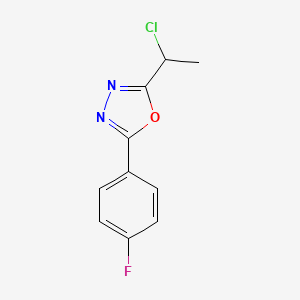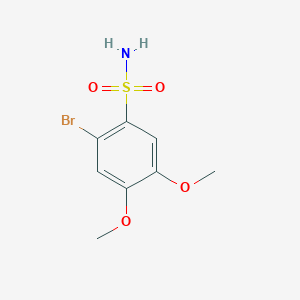
4-フルオロ-N-(5-ニトロ-1,3-チアゾール-2-イル)ベンザミド
説明
“4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is a biochemical used for proteomics research . It has been synthesized as a potent fungicidal agent . It also inhibits the growth of kinetoplastid parasites (Trypanosoma cruzi and Leishmania mexicana) in vitro .
Synthesis Analysis
The synthesis of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” involves several artificial paths and varied physico-chemical factors . The compound was synthesized by fluorination of a novel nitro precursor with [18F]KF in the presence of Kryptofix 222 .Molecular Structure Analysis
The molecular formula of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” is C10H6FN3O3S, with a molecular weight of 267.24 . In the crystal structure, weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds are found .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide” are complex and involve several steps . The compound is used to obtain free carbene particles and complexed with transition metals .科学的研究の応用
抗真菌活性
チアゾール誘導体は、抗真菌活性を有することが報告されています。 たとえば、アバファンギンはチアゾール核を含む抗真菌薬であり、様々な真菌が原因となる皮膚感染の抑制に外用で使用されます .
抗菌活性
いくつかのチアゾール誘導体が合成され、細菌や真菌の幅広い範囲に対して抗菌活性がスクリーニングされ、抗菌剤や抗真菌剤としての可能性を示しています .
鎮痛および抗炎症活性
チアゾール化合物は、様々な研究で顕著な鎮痛および抗炎症活性を示しています。 これらの特性は、疼痛管理および炎症制御における潜在的な用途を示唆しています .
抗腫瘍および細胞毒性活性
特定のチアゾール誘導体は、ヒト腫瘍細胞株に対して細胞毒性を示しており、癌治療における潜在的な使用を示唆しています .
抗HIV活性
チオセミカルバジド基を持つインドール誘導体は、HIV-1を含む幅広いRNAウイルスとDNAウイルスに対する抗ウイルス活性が研究されています .
分子ドッキング研究
分子ドッキング研究は、抗HIV研究における新規インドリルおよびオキソクロメニルキサントノン誘導体に対して実施されています .
将来の方向性
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
It’s known that thiazole derivatives can modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted melting point of 18581° C .
Result of Action
Thiazole derivatives have been shown to have significant analgesic and anti-inflammatory activities .
Action Environment
It’s known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
生化学分析
Biochemical Properties
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, have been shown to exhibit antimicrobial, antiviral, and antitumor activities . These interactions often involve binding to specific active sites on enzymes or proteins, leading to inhibition or activation of their biochemical functions.
Cellular Effects
The effects of 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to modulate proinflammatory cytokines and pathways related to neurotransmitters such as acetylcholine . These effects can lead to changes in cell function, including alterations in cell proliferation, apoptosis, and metabolic activity.
Molecular Mechanism
At the molecular level, 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, thiazole derivatives have been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest .
Temporal Effects in Laboratory Settings
The temporal effects of 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, with a predicted melting point of 185.81°C and a boiling point of approximately 442.66°C . Long-term studies have shown that thiazole derivatives can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or antitumor activity. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.
Metabolic Pathways
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Thiazole derivatives are known to affect metabolic flux and metabolite levels, influencing processes such as energy production and detoxification . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, affecting its localization and activity . Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence its activity and function, as it interacts with different biomolecules within the cell . For example, thiazole derivatives have been shown to localize in the nucleus, where they can modulate gene expression and DNA repair processes .
特性
IUPAC Name |
4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O3S/c11-7-3-1-6(2-4-7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPQIICQNRTBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407370 | |
| Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-05-6 | |
| Record name | 4-fluoro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B1366104.png)


![Methyl 6-[(aminocarbonothioyl)amino]hexanoate](/img/structure/B1366134.png)
![5,6-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1366136.png)
![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)
![2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid](/img/structure/B1366148.png)



![2-[3-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1366175.png)

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)
